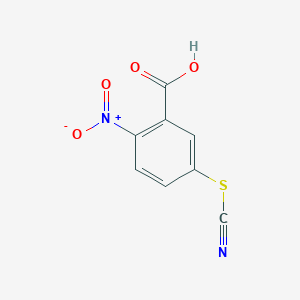

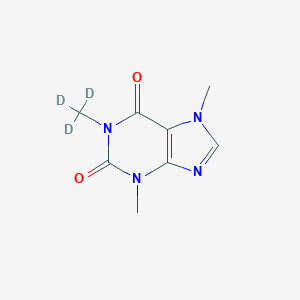

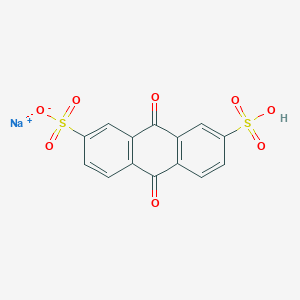

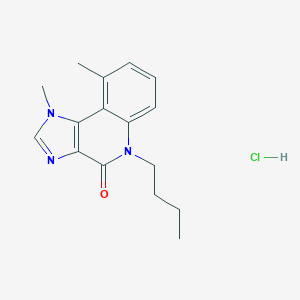

![molecular formula C9H8BrNO2S B161163 ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 238749-50-3](/img/structure/B161163.png)

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Descripción general

Descripción

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S . It is used as an important raw material in organic synthesis .

Synthesis Analysis

The compound is derived from thiophene-3-carboxaldehyde and ethyl azidoacetate . A new method for its synthesis involves using 2-thiophene carboxaldehyde and ethyl azidoacetate as raw materials under normal temperature conditions .Molecular Structure Analysis

The crystal structure of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is composed of an ethyl carboxylate group attached to a planar thieno[3,2-b]pyrrole ring system .Physical And Chemical Properties Analysis

This compound is sparingly soluble in water . It has a molecular weight of 274.14 . The InChI code is 1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 .Aplicaciones Científicas De Investigación

Organic Synthesis

Field

This compound is used in the field of Organic Synthesis .

Application

“Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” is used as an important raw material in organic synthesis . It serves as a building block in the synthesis of more complex organic compounds .

Method of Application

While the specific methods of application can vary depending on the target compound, this compound is typically used in reactions involving nucleophilic substitution or coupling reactions .

Results

The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved. However, the use of this compound as a raw material can enable the synthesis of a wide range of complex organic compounds .

Medicinal Chemistry

Field

This compound is used in the field of Medicinal Chemistry .

Application

Compounds with a thieno[3,2-b]pyrrole skeleton, like “ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate”, have found diverse applications in medicinal chemistry . For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity .

Method of Application

The specific methods of application can vary depending on the target disease or condition. However, these compounds are typically used as inhibitors in biological systems, blocking the activity of certain enzymes or proteins .

Results

These compounds have shown promising results in inhibiting the activity of certain viruses, potentially opening up new avenues for antiviral drug development .

Inhibitors for Hepatitis C Virus

Field

This compound is used in the field of Virology .

Application

Compounds with a thieno[3,2-b]pyrrole skeleton have been found to be effective as allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

Method of Application

These compounds are typically used as inhibitors in biological systems, blocking the activity of certain enzymes or proteins .

Results

These compounds have shown promising results in inhibiting the activity of the hepatitis C virus, potentially opening up new avenues for antiviral drug development .

Optoelectronics

Field

This compound is used in the field of Optoelectronics .

Application

Derivatives of “ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .

Method of Application

The specific methods of application can vary depending on the target device or system. However, these compounds are typically used as building blocks in the synthesis of more complex organic compounds .

Results

The use of this compound as a raw material can enable the synthesis of a wide range of complex organic compounds, potentially opening up new avenues for the development of optoelectronic devices .

Antitubercular Agents

Field

This compound is used in the field of Pharmaceutical Chemistry .

Application

Derivatives of “ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” have been synthesized with a view to obtaining new antituberculostatic agents .

Method of Application

The carboxy group of the compound was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . The hydrazides thus obtained were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .

Results

Compounds were tested for antitubercular activity; one of the compounds showed a moderate antitubercular activity .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGSKTSSCQBDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524070 | |

| Record name | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

CAS RN |

238749-50-3 | |

| Record name | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.